Ethyl 5-Amino-2-bromo-4-chlorobenzoate
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Overview
Description
Ethyl 5-Amino-2-bromo-4-chlorobenzoate is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Amino-2-bromo-4-chlorobenzoate typically involves the esterification of 5-Amino-2-bromo-4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation, nitration, reduction, and esterification steps, each optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Amino-2-bromo-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The bromo and chloro substituents can be reduced under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the bromo group can yield Ethyl 5-Amino-4-chlorobenzoate, while oxidation can produce Ethyl 5-Amino-2-bromo-4-chlorobenzoic acid.
Scientific Research Applications
Ethyl 5-Amino-2-bromo-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-Amino-2-bromo-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromo and chloro substituents can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-Bromo-2-chlorobenzoate: Lacks the amino group, making it less reactive in certain substitution reactions.
Ethyl 2-Amino-5-bromo-4-chlorobenzoate: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
This detailed article provides a comprehensive overview of Ethyl 5-Amino-2-bromo-4-chlorobenzoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H9BrClNO2 |
---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 5-amino-2-bromo-4-chlorobenzoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2,12H2,1H3 |
InChI Key |
AIKOWYZQGRSTLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)Cl)N |
Origin of Product |
United States |
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